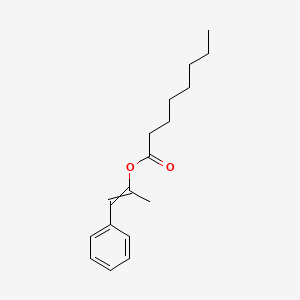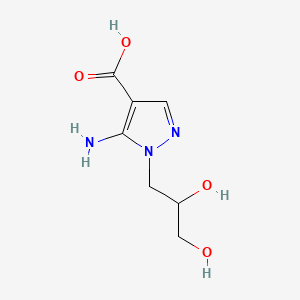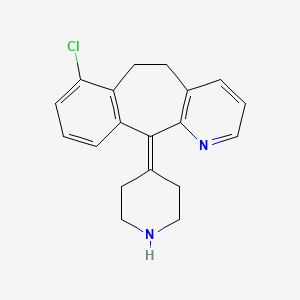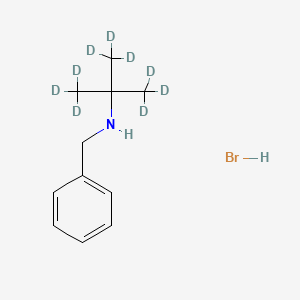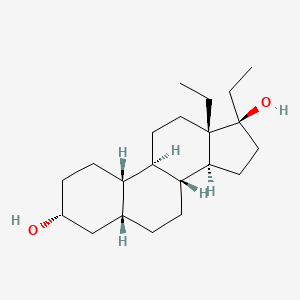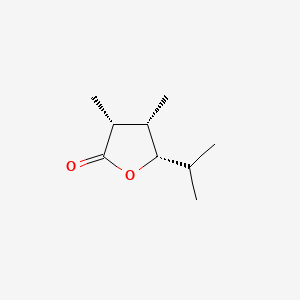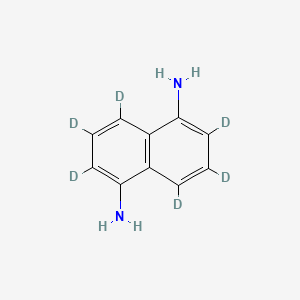
1,5-Diaminonaphthalene-d6
Vue d'ensemble
Description
1,5-Diaminonaphthalene-d6 is an organic compound with the formula C10H10N2 . It is one of several diaminonaphthalenes and is a colorless solid that darkens in air due to oxidation .
Synthesis Analysis
Poly (1,5-diaminonaphthalene) microparticles with abundant reactive amino and imino groups on their surface were synthesized by one-step oxidative polymerization of 1,5-diaminonaphthalene using ammonium persulfate as the oxidant . The synthesis of 1,5-diaminonaphthalene has been achieved through various processes including halogenated amination, naphthol ammonolysis, and cyclization .Molecular Structure Analysis
The molecular, supramolecular, and morphological structures of the microparticles were systematically characterized by IR and UV-vis spectroscopies, elementary analysis, wide-angle X-ray diffractometry, and transmission electron microscopy . The molecular formula of 1,5-Diaminonaphthalene-d6 is C10H10N2 .Chemical Reactions Analysis
1,5-Diaminonaphthalene has been reported as an effective matrix for matrix-assisted laser desorption ionization-mass spectrometry of indolenine-based croconaines .Physical And Chemical Properties Analysis
The molecular weight of 1,5-Diaminonaphthalene-d6 is 164.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 164.122058803 g/mol .Applications De Recherche Scientifique
Two-Dimensional Perovskite Synthesis
1,5-Diaminonaphthalene-d6 is utilized in the synthesis of Dion–Jacobson two-dimensional perovskites . These materials are of significant interest due to their potential applications in solar cells and other optoelectronic devices . The compound acts as an organic spacer, allowing for the creation of layered structures with enhanced exciton confinement, which is crucial for high-efficiency light-emitting applications .
Electrochemical Characterization
The electrochemical properties of polymers derived from 1,5-Diaminonaphthalene-d6 are studied using in-situ spectroelectrochemical characterization techniques . This research is pivotal for developing advanced materials for electronic applications, such as sensors and transistors, where the polymer’s conductivity and electrochemical stability are key factors .
Environmental Remediation
Derived polymers from 1,5-Diaminonaphthalene-d6 are investigated for their ability to remove toxic dyes from wastewater . The self-nitrogen-doped nanoporous carbons created from these polymers exhibit a high surface area, making them highly effective for adsorbing and breaking down harmful chemical compounds .
Mécanisme D'action
Target of Action
1,5-Diaminonaphthalene-d6 primarily targets metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and silver (Ag⁺). These metal ions are often found in contaminated water sources and industrial waste. The compound’s amino and imino groups play a crucial role in binding these metal ions, forming stable complexes .
Mode of Action
The interaction between 1,5-Diaminonaphthalene-d6 and its targets involves chelation . The amino and imino groups on the compound form coordinate bonds with the metal ions, effectively sequestering them. This chelation process reduces the free concentration of metal ions in the environment, thereby mitigating their toxic effects .
Biochemical Pathways
The chelation of metal ions by 1,5-Diaminonaphthalene-d6 affects several biochemical pathways:
- Metal Ion Homeostasis : The compound helps maintain metal ion balance within cells, which is crucial for various enzymatic activities and cellular functions .
Pharmacokinetics
The pharmacokinetics of 1,5-Diaminonaphthalene-d6, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical properties:
Result of Action
At the molecular level, the chelation of metal ions by 1,5-Diaminonaphthalene-d6 leads to the formation of stable, non-toxic complexes. This reduces the bioavailability of toxic metal ions, thereby protecting cells from metal-induced oxidative damage and apoptosis. At the cellular level, this action helps maintain cellular integrity and function .
Action Environment
The efficacy and stability of 1,5-Diaminonaphthalene-d6 are influenced by environmental factors such as pH, temperature, and the presence of competing ions:
Safety and Hazards
Orientations Futures
1,5-Diaminonaphthalene-d6 has shown promise in the field of perovskite solar cells. It has been used for interface modification in 3D perovskites for passivating the anionic iodide/uncoordinated Pb 2+ vacancies as well as facilitating charge carrier transfer by improving the energy band alignment at the perovskite/HTL interface . This provides a promising path for perovskite surface modification in slowing their degradation against external stimuli, providing a future direction for increasing the perovskite device efficiency and durability .
Propriétés
IUPAC Name |
2,3,4,6,7,8-hexadeuterionaphthalene-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSABULTKYLFEV-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C(C(=C2N)[2H])[2H])[2H])C(=C1[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

